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4,7-dichloro-6-iodoquinoline

Cat. No.: B6254781
CAS No.: 1260794-65-7
M. Wt: 323.9
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Drug Discovery and Chemical Biology

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved pharmaceuticals. wikipedia.orgnih.govnih.govnih.gov First isolated from coal tar in 1834, the quinoline ring system is a cornerstone for the synthesis of molecules with diverse therapeutic applications. sigmaaldrich.com Its versatility allows for the generation of a large number of structurally varied derivatives, making it a powerful template for drug design. sigmaaldrich.com

The biological significance of the quinoline core is underscored by its presence in natural alkaloids, such as quinine, which has been used for centuries as an antimalarial agent. sigmaaldrich.compurdue.edu Synthetic quinoline derivatives have led to the development of numerous drugs with a broad spectrum of activities. wikipedia.orgacs.orgchemicalbook.com These include applications as:

Antimalarial agents: Chloroquine (B1663885), mefloquine, and primaquine (B1584692) are classic examples of quinoline-based drugs that have been pivotal in the treatment of malaria. sigmaaldrich.com

Anticancer agents: Compounds like camptothecin (B557342) and its analogs (e.g., topotecan), as well as tyrosine kinase inhibitors like bosutinib (B1684425) and lenvatinib, feature the quinoline scaffold and are used in cancer therapy. wikipedia.orghsppharma.com

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and moxifloxacin, are widely used to treat bacterial infections. wikipedia.orgsigmaaldrich.com

Anti-inflammatory and Antiviral agents: The quinoline framework is also found in drugs with anti-inflammatory properties and has been investigated for antiviral applications, including against HIV. wikipedia.orgnih.gov

The wide-ranging pharmacological effects of quinoline derivatives have established this heterocyclic system as a critical component in the development of new therapeutic agents. nih.govorgsyn.org Researchers continue to explore new synthetic methods and modifications of the quinoline scaffold to discover novel compounds with enhanced efficacy and selectivity. mdpi.comnih.gov

Table 1: Examples of Marketed Drugs Based on the Quinoline Scaffold

Drug NameTherapeutic ClassPrimary Indication(s)
Chloroquine Antimalarial, AntirheumaticTreatment and prophylaxis of malaria; treatment of rheumatoid arthritis and lupus erythematosus.
Quinine AntimalarialTreatment of uncomplicated and severe malaria, particularly from Plasmodium falciparum.
Mefloquine AntimalarialProphylaxis and treatment of malaria.
Ciprofloxacin Antibiotic (Fluoroquinolone)Treatment of various bacterial infections, including urinary tract, respiratory, and skin infections.
Moxifloxacin Antibiotic (Fluoroquinolone)Treatment of bacterial infections such as pneumonia, sinusitis, and skin infections.
Levofloxacin Antibiotic (Fluoroquinolone)Treatment of a variety of bacterial infections.
Bosutinib Anticancer (Tyrosine Kinase Inhibitor)Treatment of chronic myeloid leukemia (CML). hsppharma.com
Cabozantinib Anticancer (Tyrosine Kinase Inhibitor)Treatment of medullary thyroid cancer and renal cell carcinoma. hsppharma.com
Lenvatinib Anticancer (Tyrosine Kinase Inhibitor)Treatment of certain types of thyroid cancer and renal cell carcinoma. hsppharma.com
Bedaquiline AntitubercularTreatment of multidrug-resistant tuberculosis. wikipedia.org
Hydroxychloroquine Antimalarial, AntirheumaticTreatment of malaria, rheumatoid arthritis, lupus, and certain skin conditions.

Strategic Role of Halogenation in Modulating Quinoline Chemical Properties and Biological Reactivity

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. When applied to the quinoline scaffold, halogenation can significantly alter its chemical and biological characteristics. nih.govsigmaaldrich.com Halogens can influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

The introduction of chlorine atoms, for instance, often enhances the biological activity of the quinoline scaffold. The electron-withdrawing nature of chlorine can affect the reactivity of the quinoline ring system. sigmaaldrich.com For example, in 4,7-dichloroquinoline (B193633), the chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, a key reaction in the synthesis of drugs like chloroquine and hydroxychloroquine. wikipedia.orgwikimedia.org The chlorine at the 7-position is less reactive to nucleophilic substitution but plays a crucial role in the antimalarial activity of the final drug molecule. The reactivity of the quinoline ring is position-dependent; nucleophilic substitution is favored at the 2- and 4-positions, while electrophilic substitution generally occurs at the 5- and 8-positions. youtube.com

The type of halogen and its position on the quinoline ring are critical determinants of the resulting biological activity. For example:

Antibacterial Activity: Certain halogenated quinolines (HQs) have demonstrated potent activity against drug-resistant Gram-positive bacteria, including their biofilms. sigmaaldrich.com The specific halogenation pattern can enhance activity against particular bacterial strains like Staphylococcus epidermidis. nih.govsigmaaldrich.com

Anticancer Activity: The presence of halogens can influence the anticancer properties of quinoline derivatives. Systematic variation of the halide substitution pattern on 8-hydroxyquinoline (B1678124) ligands in organoruthenium complexes was found to impact their cytotoxic activity. wikipedia.org

Enzyme Inhibition: Halogen substituents can act as electron-withdrawing groups that modulate the inhibitory activity of quinoline derivatives against enzymes. For instance, a 4-chloro substituted quinolone showed significant inhibition against α-glucosidase, while a 4-bromo derivative was a potent inhibitor of α-amylase. nih.gov

The strategic placement of different halogens (e.g., chlorine and iodine) on the same quinoline scaffold can create polyhalogenated derivatives with unique properties, although research into such compounds is often focused on their utility as synthetic intermediates.

Overview of 4,7-dichloro-6-iodoquinoline within the Landscape of Polyhalogenated Quinoline Scaffolds

The compound this compound is a polyhalogenated derivative of the quinoline heterocyclic system. Despite the extensive research into halogenated quinolines, detailed academic studies focusing specifically on the synthesis, reactivity, and biological applications of this compound are notably scarce in publicly available literature. It is primarily recognized as a chemical intermediate, likely for the synthesis of more complex molecules in research and development settings.

Structurally, the molecule features a quinoline core with chlorine atoms at positions 4 and 7, and an iodine atom at position 6. The properties of this compound can be inferred from the known characteristics of its constituent parts:

The 4,7-dichloroquinoline core: As a well-established intermediate, particularly for antimalarial drugs, the reactivity of 4,7-dichloroquinoline is well-understood. wikipedia.org The chlorine at the C4 position is highly activated towards nucleophilic displacement, providing a reactive handle for introducing various functional groups. wikipedia.orgorgsyn.org The C7 chlorine is significantly more stable and generally remains in the final structure of many derivatives, where it is often essential for biological activity.

The C6-Iodo substituent: The introduction of an iodine atom at the 6-position further modifies the electronic landscape of the benzene portion of the quinoline ring. Iodine is the largest and least electronegative of the common halogens, which can influence steric interactions and provide a site for further chemical modification, such as through cross-coupling reactions.

Within the broader context of polyhalogenated quinolines, these compounds are of significant interest as versatile building blocks in organic synthesis. The differential reactivity of the various carbon-halogen bonds (e.g., C-Cl vs. C-I) can allow for selective, stepwise functionalization of the quinoline scaffold, enabling the construction of complex, highly substituted derivatives that would be difficult to access through other means. acs.org The study of such polyhalogenated systems is crucial for developing new synthetic methodologies and for creating libraries of novel compounds for biological screening. While this compound itself is not a widely studied end-product, its existence points to the ongoing exploration of complex halogenation patterns on the quinoline scaffold for creating new chemical entities.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260794-65-7 chemsrc.com
Molecular Formula C₉H₄Cl₂IN chemsrc.com
Molecular Weight 323.95 g/mol Inferred from formula
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Properties

CAS No.

1260794-65-7

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.9

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 4,7 Dichloro 6 Iodoquinoline

Nucleophilic Aromatic Substitution Reactions of the 4,7-dichloro-6-iodoquinoline Core

The reactivity of halogenated quinolines in nucleophilic aromatic substitution (SNAr) reactions is dictated by the position of the halogen and the electron-withdrawing nature of the quinoline (B57606) ring. The nitrogen atom in the ring significantly activates the C-2 and C-4 positions towards nucleophilic attack.

Reactivity and Selectivity at the C-4 Position

The chlorine atom at the C-4 position of this compound is the most susceptible to nucleophilic displacement. This heightened reactivity is attributed to the strong activation by the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex. In analogous systems like 4,7-dichloroquinoline (B193633) wikipedia.org, the C-4 chloro substituent is readily displaced by various nucleophiles, including amines and alkoxides. It is therefore anticipated that the reaction of this compound with a nucleophile under controlled conditions will predominantly yield the 4-substituted-7-chloro-6-iodoquinoline derivative. For instance, in the related 2,4-dichloroquinazoline (B46505) system, regioselective substitution of the C-4 chlorine by amine nucleophiles is a well-documented and extensively studied phenomenon.

Reactivity and Selectivity at the C-7 Position

The chlorine atom at the C-7 position is considerably less reactive towards nucleophilic aromatic substitution compared to the C-4 position. This is due to the lack of direct activation by the heterocyclic nitrogen atom. Consequently, harsher reaction conditions, such as higher temperatures or the use of stronger nucleophiles, would be necessary to induce substitution at this site. In many instances, the C-4 position will have already reacted, making selective substitution at C-7 in the presence of a C-4 chloro group challenging without a blocking strategy.

Reactivity and Selectivity at the Iodine-Substituted C-6 Position

The iodine atom at the C-6 position is generally unreactive towards nucleophilic aromatic substitution. The C-I bond is less polarized than the C-Cl bond, and the C-6 position lacks the electronic activation that benefits the C-4 position. Therefore, direct displacement of the iodine by a nucleophile is not a favored reaction pathway under typical SNAr conditions.

Cross-Coupling Reactions of this compound (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions offer a powerful and selective method for the functionalization of halogenated heterocycles. nobelprize.org The differential reactivity of the carbon-halogen bonds in this compound allows for a stepwise and site-selective introduction of new carbon-carbon and carbon-heteroatom bonds.

Selective Functionalization at the Iodine-Substituted Position (C-6)

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is the cornerstone for the selective functionalization of the C-6 position. In Suzuki-Miyaura cross-coupling reactions, the oxidative addition of the C-I bond to the palladium(0) catalyst occurs at a much lower temperature and with a higher rate than the oxidative addition of a C-Cl bond.

Studies on the closely related 7-chloro-4-iodoquinoline (B1588978) have demonstrated highly regioselective Suzuki-Miyaura coupling with arylboronic acids at the iodo-substituted position, yielding the corresponding 7-chloro-4-arylquinoline in high yields. researchgate.netcdnsciencepub.com It is therefore highly probable that this compound would undergo similar selective coupling at the C-6 position with a variety of organoboron or organozinc reagents under appropriate palladium catalysis.

Table 1: Predicted Selective Suzuki-Miyaura Coupling at the C-6 Position

Coupling PartnerCatalyst/LigandBaseSolventExpected Product
Arylboronic AcidPd(OAc)₂K₂CO₃Dioxane/H₂O4,7-dichloro-6-arylquinoline
Vinylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O4,7-dichloro-6-vinylquinoline
Alkylboronic AcidPdCl₂(dppf)Cs₂CO₃THF4,7-dichloro-6-alkylquinoline

This table represents predicted outcomes based on the known reactivity of similar iodo-substituted quinolines.

Selective Functionalization at the Chlorine-Substituted Positions (C-4, C-7)

Functionalization of the chloro-substituted positions (C-4 and C-7) via cross-coupling reactions is more challenging and typically requires more forcing conditions or specialized catalytic systems. The C-4 chloro group, being more activated, is expected to be more reactive than the C-7 chloro group.

Following the selective functionalization of the C-6 position, the resulting 6-substituted-4,7-dichloroquinoline can undergo a second cross-coupling reaction. Under more vigorous conditions (e.g., higher temperatures, stronger bases, and more electron-rich phosphine (B1218219) ligands), the C-4 chloro group can be targeted. Research on 4,7-dichloroquinoline has shown that Suzuki coupling at the C-4 position is feasible, though it can sometimes lead to disubstitution if the conditions are not carefully controlled. researchgate.netresearchgate.net

Selective coupling at the C-7 position in the presence of a C-4 chloro group is the most difficult to achieve due to the lower reactivity of the C-7 position. This would likely require a carefully designed synthetic route, potentially involving a blocking group at the C-4 position to direct the reactivity towards C-7.

Table 2: Predicted Stepwise Functionalization via Cross-Coupling

Starting MaterialCoupling PartnerCatalyst/LigandPosition FunctionalizedProduct
This compoundArylboronic Acid (1 eq.)Pd(PPh₃)₄C-66-Aryl-4,7-dichloroquinoline
6-Aryl-4,7-dichloroquinolineHeteroarylboronic Acid (1 eq.)PdCl₂(dppf)C-46-Aryl-4-heteroaryl-7-chloroquinoline

This table illustrates a predicted sequential cross-coupling strategy based on the differential reactivity of the halogen substituents.

Synthesis of Diverse Derivative Libraries from this compound

The unique substitution pattern of this compound allows for the systematic and regioselective introduction of various functional groups, leading to the generation of diverse libraries of quinoline derivatives.

The introduction of amino groups at the C-4 position of the quinoline ring is a common strategy in the development of biologically active molecules. nih.govplos.org This is typically achieved through nucleophilic aromatic substitution (SNAᵣ) reactions where the C-4 chloro group is displaced by a primary or secondary amine. plos.orgmdpi.com The reaction is often facilitated by heating in the presence of a base. plos.org

For instance, the condensation of 4,7-dichloroquinoline with various amines in N-methyl-2-pyrrolidone (NMP) with potassium carbonate and triethylamine (B128534) as bases yields a range of N-substituted 4-amino-7-chloroquinolines. plos.org This approach has been utilized to synthesize a wide array of derivatives for biological screening. nih.gov

Reactant 1Reactant 2Key ReagentsProduct TypeReference
4,7-dichloroquinolinePrimary/Secondary AmineK₂CO₃, Triethylamine, NMPN-substituted-4-amino-7-chloroquinoline plos.org
4,7-dichloroquinoline(Hexahydro-1H-pyrrolizin-7a-yl)methanaminePhenolPyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline mdpi.com

Carbinol derivatives of quinolines have shown significant biological activity. durham.ac.uk These can be synthesized from 4,7-dichloroquinoline derivatives through various methods. One common approach involves the metalation of the quinoline ring followed by reaction with an aldehyde. For example, treatment of a 7-chloroquinoline (B30040) with a strong base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can generate a magnesiated intermediate. This organometallic species can then react with an aldehyde, such as trans-cinnamaldehyde, to afford the corresponding allyl alcohol derivative. durham.ac.uk Subsequent oxidation of the alcohol can yield a chalcone (B49325). durham.ac.uk

Starting MaterialKey ReagentsIntermediateElectrophileProductReference
7-Chloroquinoline derivativeTMPMgCl·LiClOrganomagnesium intermediatetrans-CinnamaldehydeAllyl alcohol derivative durham.ac.uk
Allyl alcohol derivativeDess–Martin periodinane (DMP)--Chalcone durham.ac.uk

The quinoline scaffold of this compound can be used as a building block for the construction of more complex fused heterocyclic systems. researchgate.netias.ac.in These reactions often involve cyclization reactions of appropriately functionalized quinoline derivatives. For example, diazotization of an amino-substituted quinoline can lead to the formation of a triazolo-fused system. researchgate.net

Furthermore, the development of nucleoside analogues, where a modified heterocyclic base is attached to a sugar moiety, is an important area of medicinal chemistry. umn.edunih.gov While direct synthesis from this compound is not commonly reported, its derivatives can serve as precursors for the synthesis of novel nucleobase mimics, which can then be incorporated into nucleoside structures. umn.edu

Starting Material TypeReaction TypeResulting SystemReference
Amino-substituted quinolineDiazotizationTriazolo-fused quinoline researchgate.net
Functionalized quinolineCyclizationFused heterocyclic systems researchgate.netias.ac.in
This compound derivativesFurther elaborationPrecursors for nucleoside analogues umn.edunih.gov

Beyond the primary cross-coupling and substitution reactions, the derivatives of this compound can undergo a variety of other functional group transformations. For instance, as mentioned previously, secondary alcohols formed from the reaction with aldehydes can be oxidized to the corresponding ketones (chalcones) using reagents like Dess-Martin periodinane. durham.ac.uk

Reduction of nitro groups, which can be introduced onto the quinoline ring, to amino groups is another common transformation, often accomplished with reducing agents like sodium dithionite. researchgate.net Aldehyde or ketone functionalities on quinoline derivatives can be reacted with hydrazine (B178648) or its derivatives to form hydrazones, which can be important intermediates for further synthetic elaborations or as final products with potential biological activity.

These transformations further expand the chemical space that can be accessed from this compound, highlighting its utility as a versatile scaffold in synthetic chemistry.

Academic Research Applications and Pharmacological Relevance of 4,7 Dichloro 6 Iodoquinoline Derivatives

Role as Key Chemical Intermediates in Preclinical Drug Discovery

The strategic placement of three distinct halogen atoms on the quinoline (B57606) ring makes 4,7-dichloro-6-iodoquinoline a valuable precursor in synthetic organic chemistry. Each halogen offers a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the systematic development of diverse chemical libraries aimed at various disease targets.

The 4,7-dichloroquinoline (B193633) core is historically significant in the development of antimalarial drugs. It is a key intermediate in the synthesis of established aminoquinoline antimalarials, including chloroquine (B1663885), amodiaquine, and hydroxychloroquine. nih.govwikipedia.org Research has focused on synthesizing derivatives of this scaffold to combat drug-resistant strains of parasites. For instance, 4,7-dichloroquinoline itself has demonstrated significant activity against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum. nih.gov The introduction of an iodine atom at the 6-position provides an additional modification point for creating new analogues. The primary mechanism for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization (β-hematin formation) in the parasite's food vacuole. nih.gov

Table 1: In Vitro Antiplasmodial Activity of 4,7-dichloroquinoline nih.gov
CompoundParasite StrainIC₅₀ Value
4,7-dichloroquinolineP. falciparum (Chloroquine-Sensitive)6.7 nM
4,7-dichloroquinolineP. falciparum (Chloroquine-Resistant)8.5 nM

The quinoline nucleus is a recognized pharmacophore in oncology research, with derivatives being investigated for their ability to inhibit cancer cell proliferation. nih.govmdpi.com The strategy of molecular hybridization, which combines the quinoline scaffold with other anticancer moieties, has been employed to create compounds with enhanced efficacy. mdpi.comnih.gov For example, linking the quinoline core to chalcone (B49325) fragments has produced derivatives with potent antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the related 4,7-dichloro-6-nitroquinazoline (B182880) scaffold serves as a crucial intermediate in the synthesis of Afatinib, an approved tyrosine kinase inhibitor used in cancer therapy, highlighting the importance of the dichloro-substitution pattern in designing kinase inhibitors. researchgate.net The development of novel quinoline derivatives aims to target multiple aspects of cancer biology, including cell cycle progression and survival pathways. nih.gov

Table 2: Antiproliferative Activity of an Investigational Quinoline-Chalcone Derivative (Compound 12e) nih.gov
Cancer Cell LineCell Line TypeIC₅₀ Value (µM)
MGC-803Gastric Cancer1.38
HCT-116Colorectal Carcinoma5.34
MCF-7Breast Adenocarcinoma5.21

Quinoline derivatives are actively being explored for their potential as antimicrobial and antifungal agents, driven by the urgent need to address antimicrobial resistance. nih.govnih.gov The 7-chloroquinoline (B30040) moiety, in particular, has been used as a foundational structure for synthesizing compounds with significant antifungal properties. researchgate.net In one study, a series of 7-chloro-4-arylhydrazonequinolines were synthesized and evaluated against a panel of pathogenic fungi. researchgate.net Several of these derivatives displayed potent activity, with minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole, demonstrating the utility of this scaffold as a starting point for new antifungal agents. researchgate.net

Table 3: Selected In Vitro Antifungal Activity of a 7-Chloro-4-arylhydrazonequinoline Derivative (Compound 4a) researchgate.net
Fungal SpeciesMIC (μg/mL)MFC (μg/mL)
Candida albicans2550
Candida parapsilosis>100>100
Candida tropicalis5050
Rhodotorula mucilaginosa5050

The quinoline framework is also a target of interest in the search for new anti-inflammatory agents. nih.govnih.gov Research has shown that certain quinoline derivatives can exert significant anti-inflammatory and antinociceptive effects in non-human models. nih.gov The mechanism often involves the modulation of key inflammatory pathways and mediators. For example, related dichlorinated heterocyclic systems have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net The anti-inflammatory potential of quinoline compounds is often investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, where their ability to suppress nitric oxide (NO) production and the release of cytokines like IL-1β is assessed. mbl.or.kr

In Vitro and In Vivo (Non-Human Model Systems) Biological Activity Studies

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets. In the context of cancer research, quinoline-based molecules are being designed to interact with novel targets such as G-quadruplex (G4) DNA structures found in telomeres and oncogene promoters. nih.gov Stabilization of these G4 structures can inhibit telomerase activity and suppress oncogene expression, thereby halting cancer cell proliferation. nih.gov Other quinoline derivatives function as multi-target tyrosine kinase inhibitors, interfering with signaling pathways crucial for tumor growth and survival. nih.govmdpi.com

In anti-inflammatory studies, the mechanism of action for quinoline derivatives involves the downregulation of critical inflammatory signaling pathways. This includes the reduction of oxidative stress markers like malondialdehyde (MDA) and the suppression of the nuclear factor kappa-B (NF-κB) pathway, which leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmbl.or.kr Furthermore, some quinoline derivatives have been identified as substrates for enzymes like DT-diaphorase (NQO1), where molecular docking studies have revealed specific interactions with amino acid residues such as tyrosine and phenylalanine within the enzyme's active site. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The 4,7-dichloroquinoline scaffold is a foundational structure in medicinal chemistry, notably for antimalarial drugs. wikipedia.org Structure-Activity Relationship (SAR) studies have been pivotal in understanding how chemical modifications to this nucleus influence biological activity. A critical and consistently highlighted feature in these studies is the chloro-group at the 7-position. Research indicates that the 7-chloro group is optimal for antimalarial activity, and its replacement with other groups such as bromo, methoxy, or methyl generally leads to a decrease in potency. nih.govpharmacy180.com A 3D-QSAR analysis further substantiated that the chloro group at this position represents an essential hydrophobic feature for the inhibition of β-hematin, a crucial process in the malaria parasite's lifecycle. ijisrt.com

Modifications at the 4-position have also been extensively studied. The nature and length of the side chain at this position are critical. For instance, in a series of "Reversed Chloroquine" (RCQ) compounds built upon the 4,7-dichloroquinoline framework, the length of the carbon chain linker between the quinoline ring and an aliphatic nitrogen was shown to be a key determinant of activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Specifically, analogues with 2-, 3-, and 4-carbon linkers demonstrated comparable or superior activity to chloroquine itself. nih.gov

While the 7-chloro group is often considered optimal, some research has explored its replacement to overcome drug resistance. nih.gov Studies on 7-substituted 4-aminoquinoline (B48711) analogs, where the 7-position was diversified with diaryl ether, biaryl, and alkylaryl groups, revealed that the biaryl-containing subset, in particular, exhibited consistently good potency against the drug-resistant K1 strain of P. falciparum. nih.gov

The introduction of an iodine atom at the 6-position of the 4,7-dichloroquinoline scaffold represents a specific modification. While detailed SAR studies focusing exclusively on the impact of the 6-iodo group on this particular scaffold are not widely available in the reviewed literature, the general principle of halogenation is known to significantly influence the pharmacological properties of quinoline derivatives. nih.govmdpi.com

Table 1: Effect of Linker Length on Antimalarial Activity of RCQ Analogues nih.gov

CompoundLinker Length (Carbons)Activity vs. CQS P. falciparumActivity vs. CQR P. falciparum
Chloroquine (CQ)4BaselineReduced
RCQ Analogue 12Better than CQComparable to CQS activity
RCQ Analogue 23Better than CQComparable to CQS activity
RCQ Analogue 34Better than CQComparable to CQS activity

Investigation of Microbial Adhesion and Biofilm Development for Antimicrobial Applications

Bacterial biofilms are surface-attached communities of microorganisms that exhibit high tolerance to conventional antibiotics, posing a significant challenge in healthcare. nih.gov The quinoline scaffold has emerged as a promising structure for the development of agents that can combat these resilient bacterial forms.

Research has shown that select halogenated quinolines (HQs) are capable of eradicating drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms. nih.govresearchgate.net These compounds have demonstrated potent eradication activities against biofilms of methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). mdpi.com The findings indicate that the halogenated quinoline scaffold can be synthetically modified to discover potent agents that disrupt biofilms. nih.gov

A key step in biofilm formation is the initial adhesion of microbial cells to a surface. mdpi.com Investigations into iodo-quinoline derivatives have specifically examined their effect on this crucial first stage. A study involving a library of 6-iodo-substituted carboxy-quinolines tested their ability to prevent the adherence of S. epidermidis cells. The majority of the synthesized compounds were found to inhibit microbial adhesion, with several derivatives showing significant activity. mdpi.com The minimum inhibitory concentrations for microbial adhesion (MICMA) were determined to quantify this effect. This suggests that carboxy-quinoline derivatives featuring an iodine atom are valuable scaffolds for developing new antimicrobial agents that can preemptively block biofilm formation. mdpi.com

Table 2: Microbial Adhesion Inhibition by select Iodo-Quinoline Derivatives against S. epidermidis mdpi.com

Compound DerivativeInhibition of Microbial Adhesion
4dHigh
4tModerate
4eHigh
4cHigh
5rModerate

Design and Synthesis of Multi-Target Ligands Based on the Quinoline Scaffold

The chemical versatility of the quinoline scaffold, particularly that of 4,7-dichloroquinoline, makes it an excellent starting point for the design and synthesis of multi-target ligands. nih.govmdpi.com This strategy aims to create single molecules that can interact with multiple biological targets, offering potential advantages in treating complex diseases like cancer and infectious diseases.

One prominent example is the exploration of 4,7-dichloroquinoline as a potential dual-action agent. Research highlights its activity against vector-borne diseases through both anti-plasmodial (antimalarial) and larvicidal effects, alongside investigations into its potential as an inhibitor of the SARS-CoV-2 virus. researchgate.net This positions 4,7-dichloroquinoline as a scaffold for developing agents that can simultaneously address infectious diseases and their transmission vectors. researchgate.net

In oncology, the quinoline core is being used to create multi-target anticancer agents. One approach involves creating hybrid molecules that combine the 4-aminoquinoline pharmacophore with other active moieties. For instance, 4-aminoquinoline-isatin derivatives have been designed based on a multi-therapeutic strategy where the quinoline part inhibits hemozoin formation (relevant in malaria but also explored in other contexts) and the isatin-thiosemicarbazone moiety inhibits parasite-derived cysteine proteases. nih.gov Another study used a dichloro-hydroxyquinoline scaffold to design derivatives that act as both oxidative stress initiators and glucose transporter inhibitors in cancer cells, targeting two distinct cellular pathways. nih.gov

The synthesis of novel derivatives from 4,7-dichloroquinoline continues to yield compounds with potential for multi-target applications. For example, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, synthesized from 4,7-dichloroquinoline, is considered an interesting model for developing drugs against cancer or disorders of the central and peripheral nervous systems. mdpi.com

Computational and Theoretical Investigations of 4,7 Dichloro 6 Iodoquinoline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods can provide detailed insights into the electronic structure and properties of molecules like 4,7-dichloro-6-iodoquinoline.

DFT calculations are routinely used to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), would reveal the precise three-dimensional arrangement of its atoms. It is expected that the quinoline (B57606) ring system would be largely planar. researchgate.net

A key aspect of such studies is the analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. For halogenated quinolines, the type and position of the halogen substituents significantly influence these electronic properties. nih.gov

Furthermore, DFT calculations can determine various global reactivity descriptors, which are summarized in the table below based on general principles observed in similar compounds.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2Escaping tendency of electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity of a species to accept electrons.

This table presents theoretical descriptors that can be calculated for this compound using DFT.

Studies on other substituted quinolines have shown that halogen substituents can significantly alter the electron distribution and orbital energies. arabjchem.org The presence of two chlorine atoms and an iodine atom, all being electronegative, would be expected to have a substantial impact on the electronic properties of the quinoline core.

The reactivity and regioselectivity of this compound in chemical reactions can be predicted using DFT. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. The MEP surface visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted quinoline, the nitrogen atom is typically a site of negative potential, making it a likely target for electrophilic attack or protonation. The distribution of positive and negative potential across the aromatic rings would indicate the most probable sites for electrophilic or nucleophilic substitution.

Fukui functions, another concept derived from DFT, can provide more quantitative predictions of local reactivity. arabjchem.org These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For a complex molecule like this compound, this analysis would be crucial for predicting the outcome of various chemical transformations. For instance, in reactions involving further substitution, these calculations could predict whether the reaction will occur on the benzene (B151609) or pyridine (B92270) ring and at which specific carbon atom. The presence of multiple halogen substituents makes such predictions non-trivial and highlights the importance of computational guidance. Studies on other iodo-quinolines have shown how different substituents can direct the course of a reaction. nih.gov

For a relatively rigid molecule like this compound, the investigation of conformational preferences is less complex than for highly flexible molecules. The primary conformational freedom would involve the rotation of any non-symmetrical substituents, which are absent in this case. However, DFT calculations can still provide valuable information about the planarity of the quinoline system and any minor distortions caused by the bulky iodine and chlorine substituents. In related systems, even small deviations from planarity can impact crystal packing and intermolecular interactions. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. Given that many quinoline derivatives exhibit biological activity, these simulations are vital for drug discovery and development. nih.gov

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. The simulation software then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or a free energy of binding (ΔG). A more negative docking score generally indicates a stronger predicted interaction. uobaghdad.edu.iq

The types of interactions that would be analyzed include:

Hydrogen bonds: The quinoline nitrogen is a potential hydrogen bond acceptor.

Halogen bonds: The iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein's binding site.

π-π stacking: The aromatic quinoline ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below illustrates the kind of data that would be generated from a docking study of this compound with a hypothetical protein target, based on studies of similar compounds.

Interaction TypePotential Interacting Residues
Hydrogen Bonding Asp, Glu, Ser, Thr
Halogen Bonding Backbone carbonyls, Asp, Glu
π-π Stacking Phe, Tyr, Trp, His
Hydrophobic Interactions Ala, Val, Leu, Ile, Met

This table provides a hypothetical summary of potential interactions based on the chemical structure of this compound.

In cases where the biological target of a compound is unknown, "inverse docking" or "target fishing" approaches can be employed. This involves docking the molecule against a large library of known protein structures to identify potential binding partners. This can help in elucidating the mechanism of action of a compound and identifying potential off-target effects. For a molecule like this compound, such an approach could suggest potential therapeutic applications or toxicological pathways by identifying proteins with which it is likely to interact strongly.

Protonation Studies and Basicity Calculations

The basicity of quinoline and its derivatives is a fundamental property, primarily attributed to the lone pair of electrons on the nitrogen atom within the heterocyclic ring. The position and nature of substituents on the quinoline ring system significantly influence this basicity. Electron-withdrawing groups, such as halogens, are generally expected to decrease the basicity of the quinoline nitrogen by reducing the electron density available for protonation.

In the case of this compound, the presence of three halogen atoms—two chlorine and one iodine—is anticipated to render it a significantly weaker base compared to the parent quinoline molecule. Both chlorine and iodine are electron-withdrawing through their inductive effects. The chlorine atom at the 4-position is particularly influential in decreasing basicity due to its proximity to the nitrogen atom.

Computational studies on other halogenated quinolines support this expectation. For instance, theoretical calculations on various chloro-substituted quinolines have demonstrated a correlation between the position of the chlorine atom and the pKa value, with substitution at the 2- and 4-positions having a more pronounced base-weakening effect. While specific pKa values for this compound have not been reported, it is reasonable to predict a low pKa value, indicative of weak basicity.

A study on the synthesis and basicity of quinolino[7,8-h]quinoline derivatives highlighted that electron-withdrawing groups lower the basicity of the quinoline moiety. rsc.orgnih.govchemmethod.com This general principle is applicable to this compound.

Further insights can be drawn from computational studies on other complex quinoline derivatives. For example, DFT calculations have been employed to predict the protonation sites and basicity of various substituted quinolines, confirming that the quinoline nitrogen is the primary site of protonation. rsc.org

Compound Expected Effect of Substituents on Basicity Rationale
QuinolineBaseline basicityReference compound
4-ChloroquinolineDecreased basicityElectron-withdrawing effect of chlorine at a key position
4,7-Dichloroquinoline (B193633)Further decreased basicityAdditive electron-withdrawing effects of two chlorine atoms
This compoundSignificantly decreased basicityCombined electron-withdrawing effects of two chlorine atoms and one iodine atom

Exploration of Intermolecular Interactions and Crystal Packing (if applicable)

While a crystal structure for this compound is not available in the searched literature, an examination of the crystal structure of the closely related compound, 4,7-dichloroquinoline, provides valuable insights into the likely intermolecular interactions and crystal packing. researchgate.netresearchgate.net

The crystal structure of 4,7-dichloroquinoline reveals that the molecules are essentially planar. researchgate.netresearchgate.net A significant finding from this study is the absence of close C-H···Cl contacts, suggesting that classical hydrogen bonding involving the chlorine atoms is not a dominant feature in its crystal packing. researchgate.netresearchgate.net

For this compound, it is probable that the molecule also adopts a largely planar conformation. The intermolecular interactions governing its crystal packing are likely to be dominated by a combination of van der Waals forces and potentially halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atom, in particular, is a good halogen bond donor. Therefore, it is plausible that C-I···N or C-I···Cl interactions could play a role in the crystal packing of this compound.

A study on the crystal packing of bis(quinolinecarboxamide)alkane derivatives highlighted the role of various intermolecular forces, including hydrogen bonds and π-π stacking, in dictating the final crystal structure. rsc.org Hirshfeld surface analysis of other complex quinoline derivatives has also been used to quantify the contributions of different intermolecular contacts, often revealing the prevalence of H···H, H···O/O···H, and H···C/C···H contacts. nih.gov While no such specific analysis is available for this compound, these general principles of intermolecular interactions in quinoline-based systems would apply.

Interaction Type Likely Presence in this compound Crystal Rationale
C-H···N Hydrogen BondsPossiblePotential for weak interactions involving the quinoline nitrogen
C-H···Cl Hydrogen BondsUnlikely to be dominantBased on the crystal structure of 4,7-dichloroquinoline researchgate.netresearchgate.net
Halogen Bonds (e.g., C-I···N, C-I···Cl)PlausibleIodine is a good halogen bond donor
π-π StackingHighly LikelyCommon for planar aromatic systems
van der Waals ForcesCertainPresent in all molecular crystals

Analytical Characterization Methodologies for 4,7 Dichloro 6 Iodoquinoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 4,7-dichloro-6-iodoquinoline. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to one another. For the related compound, 4,7-dichloroquinoline (B193633), the proton NMR spectrum shows characteristic signals corresponding to the aromatic protons on the quinoline (B57606) core. chemicalbook.comresearchgate.net For instance, in CDCl₃, the signals appear at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). researchgate.net

Below is an interactive data table summarizing typical NMR data for related quinoline structures.

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
4,7-Dichloroquinoline¹H8.78doublet4.8
4,7-Dichloroquinoline¹H8.15doublet9.2
4,7-Dichloroquinoline¹H8.11doublet2.4
4,7-Dichloroquinoline¹H7.59doublet of doublets9.2, 2.4
4,7-Dichloroquinoline¹H7.48doublet4.8

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The predicted monoisotopic mass of this compound (C₉H₄Cl₂IN) is 322.87656 Da. uni.lu Mass spectrometry also reveals the fragmentation pattern of the molecule upon ionization, which can provide valuable structural information. Techniques like MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight) can be used for detailed structural analysis of derivatives. The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification. uni.lu

The following interactive table presents predicted mass spectrometry data for this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺323.88384136.9
[M+Na]⁺345.86578142.2
[M-H]⁻321.86928132.8
[M+NH₄]⁺340.91038152.2
[M+K]⁺361.83972142.1

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not reported in the provided results, the crystal structure of the parent compound, 4,7-dichloroquinoline, has been determined. researchgate.net The analysis revealed that the two molecules in the asymmetric unit are essentially planar. researchgate.net Such studies on related compounds provide valuable insights into the expected solid-state conformation of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. Various suppliers of this compound and its derivatives mention the availability of HPLC and other chromatographic data for their products. bldpharm.combldpharm.com Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives. These methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended use.

Future Research Directions for 4,7 Dichloro 6 Iodoquinoline

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

Traditional synthesis methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental and economic concerns. tandfonline.comnih.govresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 4,7-dichloro-6-iodoquinoline.

Key areas for development include:

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for constructing quinoline (B57606) rings. organic-chemistry.orgnih.govmdpi.comacs.org Research should focus on developing selective C-H functionalization methods that can introduce the chloro and iodo substituents onto a pre-formed quinoline scaffold or incorporate them during the cyclization process under mild conditions.

Nanocatalyzed Reactions: The use of nanocatalysts offers significant advantages due to their high surface area, reusability, and unique catalytic properties. nih.govacs.org Exploring magnetic nanocatalysts, for instance, could simplify product purification and catalyst recovery, aligning with green chemistry principles. nih.gov

Flow Chemistry: Translating synthetic processes into continuous flow systems can enhance safety, improve reaction efficiency, and allow for easier scalability. thieme-connect.deacs.orgvapourtec.comresearchgate.net A continuous flow process for this compound could minimize the handling of hazardous intermediates and provide precise control over reaction parameters, leading to higher yields and purity.

Eco-Friendly Solvents and Catalysts: The replacement of traditional solvents with greener alternatives like water or bio-solvents, and the use of biodegradable catalysts such as formic acid or polymer-supported sulfonic acid, would significantly reduce the environmental footprint of the synthesis. ijpsjournal.comtandfonline.comasianpubs.org

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

MethodologyTraditional ApproachProposed Sustainable AlternativeKey Advantages of Alternative
CatalystStrong acids (e.g., H₂SO₄), stoichiometric reagentsTransition-metal catalysts, Nanocatalysts, BiocatalystsHigher efficiency, selectivity, and reusability. mdpi.comnih.gov
Reaction ConditionsHigh temperatures, harsh pHMild temperatures, neutral conditionsReduced energy consumption, fewer byproducts. nih.govresearchgate.net
SolventsHazardous organic solvents (e.g., nitrobenzene)Water, ionic liquids, solvent-free conditionsImproved safety, reduced pollution. tandfonline.com
ProcessBatch processingContinuous flow chemistryEnhanced safety, scalability, and process control. acs.orgresearchgate.net

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The quinoline nucleus is a privileged scaffold, forming the basis of drugs for a multitude of diseases including cancer, malaria, and viral infections. nih.govbenthamdirect.com The specific halogenation pattern of this compound could confer unique properties, making it a candidate for several unexplored therapeutic applications.

Potential therapeutic areas for investigation:

Kinase Inhibition: Many quinoline-based compounds are potent kinase inhibitors used in oncology. nih.govresearchgate.netmdpi.comijmphs.com The this compound scaffold should be screened against a broad panel of kinases implicated in cancer signaling pathways, such as EGFR, VEGFR, and Pim-1 kinase. ijmphs.comnih.gov Its distinct electronic and steric properties might lead to novel selectivity profiles.

Neurodegenerative Diseases: Oxidative stress is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Quinoline derivatives have shown promise as antioxidants and inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.govbohrium.comnih.govresearchgate.net Future studies should evaluate the neuroprotective potential of this compound and its derivatives.

Antiviral and Antimicrobial Agents: The quinoline core is present in numerous antibacterial and antiviral drugs. ijpsjournal.comnih.govbenthamdirect.com Given the continuous challenge of drug resistance, new agents are urgently needed. This compound should be tested against a wide range of bacterial and viral pathogens to identify any potential antimicrobial efficacy.

Advanced Structure-Activity Relationship (SAR) Studies and Rational Ligand Design for Enhanced Selectivity and Potency

Understanding how the structural features of this compound influence its biological activity is crucial for designing more effective and selective therapeutic agents.

Future SAR studies should focus on:

Systematic Modification of Substituents: The roles of the chlorine at C4 and C7 and the iodine at C6 are critical. SAR studies on related 4-aminoquinolines have shown that a halogen at the 7-position (Cl, Br, or I) is crucial for activity against both chloroquine-susceptible and -resistant P. falciparum. nih.govnih.gov Systematic replacement and modification of these halogens with other functional groups will elucidate their specific contributions to target binding and potency. acs.orgyoutube.comacs.org

Introduction of Side Chains: The introduction of various side chains, particularly at the 4-position (by replacing the chloro group), is a well-established strategy for modulating the activity of quinoline compounds. nih.govyoutube.com Designing and synthesizing a library of derivatives with diverse aminoalkyl or other side chains will be essential for optimizing pharmacological properties.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) models can predict how modifications to the scaffold will affect binding affinity and selectivity for a given target. nih.gov These computational tools can guide the rational design of new derivatives, prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Quinoline Research and Drug Discovery

Applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data from other quinoline derivatives to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, biological activities, and potential off-target effects of new analogs based on this compound. researchgate.netnih.govastrazeneca.com This allows for the early-stage filtering of unpromising candidates.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for specific properties like high target affinity and low toxicity. iscientific.org

Automated Synthesis Planning: AI-powered retrosynthesis tools can analyze the complex structure of target derivatives and propose the most efficient and sustainable synthetic routes, integrating with green chemistry principles. iscientific.orgelsevier.comnih.govrsc.org

Target Identification: In silico target fishing, which uses a molecule's structure to predict its biological targets, can rapidly identify potential proteins and pathways that this compound might modulate, opening up new therapeutic hypotheses. frontiersin.org

By systematically pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel, effective, and safe therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-dichloro-6-iodoquinoline in laboratory settings?

  • Methodological Answer : The synthesis typically involves halogenation and substitution steps. A common approach starts with a quinoline precursor, such as 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester. Hydrolysis with a 10% sodium hydroxide solution yields 4-hydroxy-7-chloroquinoline, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the second chlorine atom at the 4-position . Iodination at the 6-position may require electrophilic substitution under controlled conditions, using iodine monochloride (ICl) or similar reagents in a solvent like dichloromethane. Reaction optimization (temperature, stoichiometry) is critical to minimize side products like over-iodinated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts (e.g., protons at positions 5 and 8). Coupling constants between aromatic protons (J ≈ 8–10 Hz) confirm the quinoline backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW ≈ 349.4 g/mol) and isotopic patterns characteristic of chlorine (M+2, M+4) and iodine (M+2) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-I (500–600 cm⁻¹) bonds are diagnostic. Absence of OH stretches (~3200 cm⁻¹) confirms successful dehydroxylation .

Q. How can researchers assess the purity of this compound, and what chromatographic methods are recommended?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a non-polar mobile phase (e.g., hexane:ethyl acetate 7:3) to monitor reaction progress. Spot retention factors (Rf) should align with reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm effectively separate impurities. A gradient elution (e.g., water:acetonitrile) resolves halogenated byproducts. Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to enhance the yield of this compound while minimizing side products?

  • Methodological Answer :
  • Reagent Selection : Iodine monochloride (ICl) offers better regioselectivity compared to elemental iodine (I₂) due to its electrophilic nature. Use a 1:1 molar ratio of substrate to ICl in anhydrous dichloromethane at 0–5°C to reduce di-iodination .
  • Kinetic Control : Short reaction times (1–2 hours) and quenching with sodium thiosulfate prevent over-iodination. Monitor via TLC or in-situ FTIR for real-time analysis .
  • Purification : Column chromatography with silica gel and a hexane:ethyl acetate gradient isolates the target compound. Recrystallization from ethanol improves crystallinity .

Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing halogenated quinoline derivatives?

  • Methodological Answer :
  • Solvent Effects : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve broad peaks caused by iodine’s quadrupolar relaxation. Compare with data in CDCl₃ to identify solvent-induced shifts .
  • 2D NMR : Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) clarify ambiguous coupling patterns. For example, NOE correlations between H-5 and H-8 confirm the iodine’s position .
  • Computational Validation : Density Functional Theory (DFT)-calculated NMR chemical shifts (e.g., using Gaussian software) can validate experimental data and resolve stereochemical ambiguities .

Q. How do thermodynamic properties, such as sublimation enthalpy, influence the handling and storage of this compound?

  • Methodological Answer :
  • Sublimation Considerations : The compound’s sublimation enthalpy (ΔsubH° ≈ 89.5 kJ/mol) indicates volatility at elevated temperatures. Store in airtight containers at –20°C to prevent sublimation-induced mass loss .
  • Stability Tests : Conduct accelerated degradation studies under varying humidity (40–80% RH) and temperature (25–40°C). Monitor via HPLC to detect hydrolysis or oxidation products. Antioxidants like BHT (0.1% w/w) enhance shelf life .

Q. What experimental design principles should guide biological activity studies of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values in antimicrobial assays. Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (DMSO vehicle) .
  • Mechanistic Studies : Combine cellular viability assays with proteomic profiling (e.g., LC-MS/MS) to identify protein targets. For example, ribosomal proteins may indicate translation inhibition .
  • Statistical Rigor : Apply the 4R principles (Randomization, Replication, Reduction, Refinement) to minimize bias. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.